Product packaging for 7-Propylsulfanyl-quinazolin-4-one(Cat. No.:)

7-Propylsulfanyl-quinazolin-4-one

Cat. No.: B8348461
M. Wt: 220.29 g/mol
InChI Key: QVSGVNAEZGBBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propylsulfanyl-quinazolin-4-one is a synthetic small molecule based on the quinazolin-4-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . While specific biological data for this compound is not currently available in the published literature, closely related analogs with structural modifications at the 8-position demonstrate potent antitumor activity, underscoring the research value of this chemical class . Quinazolin-4-one derivatives are frequently investigated as multi-targeted agents in oncology research. Compounds in this class have been shown to act through diverse mechanisms, including enhancing apoptotic cell death, inhibiting autophagic processes, and disrupting key oncogenic signaling pathways such as the epidermal growth factor receptor (EGFR) . Other research avenues include the development of quinazolin-4-one derivatives as inhibitors of RecQ helicases (like BLM and WRN), enzymes critical for DNA repair and cancer cell survival , and as non-covalent inhibitors of viral proteases for antiviral research . Furthermore, the scaffold has been explored for designing dual-target inhibitors, such as those co-targeting PARP1 and BRD4, which represent a promising synthetic lethality strategy in breast cancer research . This product is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest findings on quinazolin-4-one derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B8348461 7-Propylsulfanyl-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

7-propylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2OS/c1-2-5-15-8-3-4-9-10(6-8)12-7-13-11(9)14/h3-4,6-7H,2,5H2,1H3,(H,12,13,14)

InChI Key

QVSGVNAEZGBBSW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC2=C(C=C1)C(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies for Quinazolin 4 One Derivatives

Established Synthetic Pathways to the Quinazolin-4-one Core

Traditional methods for synthesizing the quinazolin-4-one skeleton have laid the groundwork for more advanced and functionalized approaches. These foundational pathways typically involve cyclization and condensation reactions, which are often integrated into efficient one-pot procedures.

Cyclization reactions are a cornerstone in the synthesis of the quinazolin-4-one framework. A common strategy involves the intramolecular cyclization of 2-aminobenzamide (B116534) derivatives. For instance, the reaction of 2-aminobenzamides with various electrophiles can lead to the formation of the heterocyclic ring system. Another approach is the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, which provides a transition-metal-free route to quinazolin-4-ones. acs.org This method is advantageous for its operational simplicity and the use of readily available starting materials. acs.org

Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes represents a green and efficient method for quinazolin-4-one synthesis. nih.gov This reaction often utilizes a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP), avoiding the need for metal catalysts. nih.govnih.gov

Condensation reactions are fundamental to the assembly of the quinazolin-4-one core. A prevalent method involves the condensation of anthranilic acid derivatives with a source of carbon and nitrogen. For example, the reaction of isatoic anhydride (B1165640) with amines and 1,3-diketones can be catalyzed by molecular iodine and triethylamine (B128534) to produce a variety of quinazolin-4-one derivatives. tandfonline.com This one-pot, three-component reaction is valued for its operational simplicity and cost-effectiveness. tandfonline.com

Another well-established condensation method is the reaction of 2-aminobenzamides with aldehydes. nih.govresearchgate.net These reactions can be catalyzed by acids or bases and may employ an oxidant to achieve the final quinazolin-4-one structure. nih.gov While effective, some of these methods have limitations, such as the use of hazardous oxidants like KMnO4 or DDQ. nih.gov

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by combining multiple reaction steps into a single procedure. A notable one-pot, three-component assembly involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to yield diversely substituted quinazolin-4(3H)-ones. acs.org This domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization. acs.org

Copper-catalyzed one-pot syntheses have also been developed, for example, through the condensation of 2-halobenzamides with nitriles or the reaction of 2-functionalized anilines with ethyl bromodifluoroacetate. organic-chemistry.org Furthermore, a facile one-pot condensation utilizing in situ amine generation from ammonia (B1221849) has been reported for the synthesis of quinazolinone derivatives. rsc.org

Advanced and Green Synthetic Approaches for Functionalized Quinazolin-4-ones

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. These advanced approaches often employ transition-metal catalysis and other green chemistry principles to access functionalized quinazolin-4-ones.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has revolutionized the synthesis of quinazolin-4-ones, enabling reactions that are otherwise difficult to achieve and allowing for greater functional group tolerance. Catalysts based on palladium, copper, ruthenium, and cobalt have been successfully employed. organic-chemistry.orgrsc.orgrsc.orgnih.gov

For instance, copper-catalyzed reactions are widely used, including the imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines. organic-chemistry.orgacs.org Ruthenium catalysts have been utilized for the tandem cyclization of 2-nitrobenzonitriles and alcohols, offering a sustainable synthesis without the need for external oxidants or reductants. rsc.org

Palladium catalysts are particularly versatile in the synthesis of quinazolin-4-ones, facilitating various cyclization and coupling reactions. nih.govconsensus.apprsc.orgacs.org One prominent method is the palladium-catalyzed one-pot synthesis from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. nih.govrsc.org This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for added reducing or oxidizing agents. nih.gov

Another powerful palladium-catalyzed approach is the three-component reaction of 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence. acs.org This method is operationally simple and provides moderate to excellent yields of quinazolin-4(3H)-ones. acs.org Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed for the synthesis of 2,6-disubstituted (3H)-quinazolin-4-ones, demonstrating the utility of this metal in late-stage functionalization. nih.gov

Catalyst System Starting Materials Reaction Type Key Features Reference
Pd(dppf)Cl2o-nitrobenzamides, alcoholsHydrogen Transfer CascadeOne-pot, no external oxidant/reductant nih.gov
Pd catalyst2-aminobenzamides, aryl halides, isocyanideIsocyanide Insertion/CyclizationThree-component, operational simplicity acs.org
Pd(dppf)Cl2 · DCM6-bromo-(3H)-quinazolin-4-ones, boronic acids/estersSuzuki-Miyaura CouplingLate-stage functionalization nih.gov
Pd(II) N^O chelating complexes2-aminobenzamide, benzyl (B1604629) alcoholsDehydrogenative CouplingAcceptorless, one-pot epa.gov
Pd@MGOTerminal alkynes, sulfonyl azidesReductive CarbonylationHigh yield, reusable catalyst researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. For the synthesis of quinazolin-4-ones, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods.

A variety of quinazolin-4-one syntheses have been adapted for microwave conditions, including catalyst-free reactions and those employing catalysts like antimony(III) chloride (SbCl₃) or iron. researchgate.net For example, the condensation of anthranilamide with aldehydes or ketones can be efficiently carried out under solvent-free conditions using a catalytic amount of SbCl₃ under microwave irradiation. Similarly, microwave heating has been successfully applied to copper- and palladium-catalyzed reactions for quinazolinone synthesis. rsc.org The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products.

Table 6: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolin-4-ones

ReactionConditions (Conventional)Yield (Conventional) (%)Conditions (Microwave)Yield (Microwave) (%)Reference
Anthranilamide + BenzaldehydeHeat, 1 mol% SbCl₃72200W, 3-5 min, 1 mol% SbCl₃94
2-Halobenzoic acids + AmidinesN/AModerateIron-catalyzed, Water/DMFModerate to High researchgate.net
4-Chloroquinazoline + Aryl heterocyclic amineLong reaction timeLow60W, 20 min, 2-propanolHigh
Anthranilic acid + Chloroacetyl chloride + AmineMulti-step, purificationN/AOne-pot, 150°C, 10 minGood

Note: This table represents general findings for the synthesis of quinazolin-4-one derivatives and is not specific to 7-Propylsulfanyl-quinazolin-4-one.

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of bubbles in a liquid medium generate localized hot spots with high temperatures and pressures, leading to increased mass transfer and reaction rates.

This methodology has been successfully applied to the synthesis of quinazolin-4-ones, often resulting in shorter reaction times, higher yields, and milder reaction conditions compared to silent (non-sonicated) reactions. For example, the ytterbium triflate (Yb(OTf)₃) catalyzed Niementowski-like reaction of 2-aminobenzonitrile (B23959) with acyl chlorides to form 4(3H)-quinazolones has been shown to proceed with significantly higher yields under ultrasound irradiation compared to microwave heating. Ultrasound can also promote Bischler-type cyclizations for accessing diverse quinazoline (B50416) derivatives.

Table 7: Ultrasound-Promoted Synthesis of Quinazolin-4-ones

ReactionCatalystConditionsYield (US) (%)Key AdvantageReference
2-Aminobenzonitrile + Acyl chloridesYb(OTf)₃ (10 mol%)40°C, 45 min95Higher yield than MW
Bischler cyclizationN/AMildGoodEnvironmentally friendly
1,3-Dicarbonyl compounds, Aldehyde, Urea/Thiourea (B124793)Sm(ClO₄)₃N/AHighShorter reaction times

Note: This table represents general findings for the synthesis of quinazolin-4-one derivatives and is not specific to this compound.

Photocatalyzed Methods

Photocatalysis has emerged as a powerful green chemistry tool for organic synthesis. The use of light to drive chemical reactions offers mild conditions and unique reactivity.

One approach combines enzymatic catalysis with photocatalysis for the synthesis of functionalized quinazolinones. In this method, α-Chymotrypsin first catalyzes the cyclization of an aldehyde and 2-aminobenzamide. The resulting 2,3-dihydroquinazolin-4(1H)-one is then oxidized to the final quinazolinone product using white LED-induced photocatalysis. This chemoenzymatic strategy is highly efficient, capable of producing a wide range of quinazolinones with yields as high as 99% in just two hours.

Another green photocatalytic method utilizes titanium dioxide (TiO₂) nanoparticles, synthesized using Citrus limon (lemon) juice as a green medium. These biosynthesized anatase TiO₂ nanoparticles serve as an effective catalyst for the synthesis of sulfur-substituted quinazolinone derivatives under UV irradiation. prepchem.com This process achieves good yields, ranging from 79% to 91%, within a 6- to 8-hour reaction time. prepchem.com

Table 1: Photocatalyzed Synthesis of Quinazolin-4-ones

Catalytic System Reactants Key Features Yield Ref.
α-Chymotrypsin & White LED 2-Aminobenzamide, Aldehydes Chemoenzymatic, fast reaction time Up to 99%

Oxidative Cyclization Methodologies

Oxidative cyclization represents a common and effective strategy for synthesizing quinazolin-4(3H)-ones. These methods typically involve the condensation of a 2-aminobenzamide with an aldehyde or its equivalent, followed by an oxidation step to form the aromatic pyrimidinone ring.

A bio-inspired cooperative catalytic system using laccase/2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been applied for the aerobic oxidative cyclization to produce quinazolinones in yields of 80–95%. nih.gov This system uses air or molecular oxygen as the ultimate oxidant in aqueous media at ambient temperatures. nih.gov Another approach employs phenyl-iododiacetate (PIDA) for the oxidative dehydrogenation of dihydroquinazolinones, which are formed from the initial cyclization of 2-aminobenzamides and aldehydes. google.com

Metal-free conditions have been developed using K₂S₂O₈ as an inexpensive and easy-to-handle radical surrogate. This electro-oxidative tandem cyclization of primary alcohols with 2-aminobenzamides proceeds at room temperature under undivided electrolytic conditions, avoiding the need for transition metals or bases. organic-chemistry.org Similarly, an efficient oxidative procedure using o-aminobenzamides and styrenes proceeds under metal- and catalyst-free conditions to afford quinazolinones in moderate to excellent yields. nih.gov

Table 2: Selected Oxidative Cyclization Methods

Catalyst/Oxidant Starting Materials Conditions Yield Ref.
Laccase/DDQ, O₂ 2-Aminobenzamide, Aldehydes Aqueous media, ambient temp. 80-95% nih.gov
K₂S₂O₈ 2-Aminobenzamides, Primary Alcohols Electrolytic cell, room temp. Up to 94% organic-chemistry.org
PIFA 2-(3-butenyl)quinazolin-4(3Н)-ones Trifluoroethanol, 0 °С 75-83% uga.edu

Metal-Free Catalytic Systems

To enhance the environmental sustainability and reduce costs associated with metal catalysts, numerous metal-free synthetic routes to quinazolin-4-ones have been developed. These methods often rely on the use of organic catalysts, non-metallic reagents, or catalyst-free conditions.

A notable metal- and catalyst-free approach involves the oxidative cyclization of o-aminobenzamides with styrenes, using an oxidant like tert-butyl hydroperoxide (TBHP). nih.govwikipedia.org This method highlights sustainability and uses readily available, low-cost materials. nih.govwikipedia.org Another efficient, catalyst-free method reports the synthesis of 3-benzylquinazolin-4(1H)-one derivatives by reacting isatoic anhydride, benzylamine, and aromatic aldehydes under solvent-free conditions. nih.gov

Base-promoted, transition-metal-free synthesis offers another green alternative. One such protocol utilizes commercially available substituted benzoyl chlorides and 2-aminobenzamides with potassium carbonate (K₂CO₃) as a mild base and polyethylene (B3416737) glycol (PEG-200) as a recyclable solvent, delivering excellent yields (70–99%). nih.gov

Table 3: Metal-Free Synthesis Approaches

Catalyst/Promoter Reactants Key Features Yield Ref.
None (Catalyst-Free) o-Aminobenzamides, Styrenes Oxidative olefin bond cleavage Moderate to Excellent nih.govwikipedia.org
K₂CO₃ 2-Aminobenzamides, Benzoyl Chlorides PEG-200 as green solvent 70-99% nih.gov
None (Catalyst-Free) Isatoic Anhydride, Benzylamine, Aldehydes Solvent-free conditions Good nih.gov

Radical-Mediated Pathways

Radical chemistry provides alternative pathways for the construction of the quinazolin-4-one scaffold, often enabling unique bond formations.

One sustainable approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source and hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net The reaction between a substituted 2-aminobenzamide and DMSO proceeds through a radical mechanism to yield the quinazolin-4(3H)-one. The involvement of radicals was substantiated through control experiments with radical scavengers. researchgate.net

Another radical-mediated pathway involves a copper-catalyzed cascade reaction where dicumyl peroxide acts as both an oxidant and a methyl source for the synthesis of quinazolinones. google.com In a different system, n-Bu₄NI catalyzes the reaction of 3-methylindoles with primary amines, using TBHP as the oxidant. This complex transformation involves a sequence of oxygenation, nitrogenation, ring-opening, and recyclization to furnish the quinazolinone product in very good yields. google.com

Solvent-Free and Aqueous Media Reactions

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of organic solvents are highly desirable.

Solvent-free synthesis of quinazolin-4(3H)-one derivatives has been achieved by reacting anthranilic acid with various amides in the presence of montmorillonite (B579905) K-10 clay as a reusable catalyst. mdpi.com This solid-phase reaction is efficient and environmentally friendly. Another solvent-free protocol involves the reaction of isatoic anhydride, benzylamine, and aromatic aldehydes without any catalyst, affording high yields under mild conditions. nih.gov

Reactions in aqueous media provide another green alternative. A notable example is a bioinspired cooperative catalytic system of laccase/DDQ, which uses water as the solvent for the aerobic oxidative cyclization of 2-aminobenzamides and aldehydes at room temperature. nih.gov This method is not only environmentally benign but also highly efficient, producing quinazolinones in excellent yields. nih.gov

Synthetic Strategies for 7-Substituted Quinazolin-4-one Derivatives

The functionalization of the quinazolin-4-one core is critical for modulating its pharmacological properties. The introduction of substituents at the 7-position of the benzene (B151609) ring is a key strategy in the design of new derivatives.

Approaches for Introducing Sulfanyl Moieties at Position 7

The synthesis of this compound is not explicitly detailed in the literature but can be achieved through a well-established synthetic sequence involving the nucleophilic aromatic substitution (SₙAr) on a pre-functionalized quinazolin-4-one ring. The general strategy involves two main steps:

Synthesis of a 7-Substituted Quinazolin-4-one Precursor: The process begins with a 5-substituted anthranilic acid, which dictates the substitution pattern of the final product. To obtain a 7-substituted quinazolin-4-one, one must start with the corresponding 5-substituted anthranilic acid. For this purpose, a precursor with a good leaving group at the 7-position, such as a halogen (e.g., fluorine, chlorine, bromine) or a nitro group, is required. For instance, starting with 5-fluoroanthranilic acid and cyclizing it with formamide (B127407) or another suitable C1 source would yield 7-fluoroquinazolin-4(3H)-one. Similarly, nitration of a 7-fluoroquinazolin-4(3H)-one can produce 7-fluoro-6-nitroquinazolin-4(3H)-one, where the fluorine atom is activated for substitution. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): The 7-substituted precursor is then reacted with a sulfur nucleophile. For the target compound, this would be propanethiolate. The nucleophile is typically generated in situ by treating 1-propanethiol (B107717) with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylacetamide (DMAc) or dimethylformamide (DMF). The thiolate anion then displaces the leaving group (e.g., fluoro or nitro group) at the 7-position to yield the final product, this compound. The SₙAr reaction of heteroaryl halides with thiols is a well-documented and efficient process that often proceeds smoothly under basic conditions. nih.gov The quinazolinone ring, being electron-deficient, facilitates this type of substitution, especially when an activating group is present. rsc.org

Table 4: Proposed Synthesis of this compound

Step Starting Material Reagents & Conditions Intermediate/Product Rationale
1 5-Fluoroanthranilic Acid Formamide, heat 7-Fluoroquinazolin-4(3H)-one Formation of the quinazolinone ring with a leaving group at the 7-position.

This synthetic approach provides a reliable and versatile pathway to access 7-alkylsulfanyl quinazolin-4-one derivatives, enabling the exploration of this chemical space for various applications.

Regioselective Functionalization Techniques for Quinazolin-4-ones

Achieving regioselective functionalization of the quinazolin-4-one core is crucial for the synthesis of specific derivatives like this compound. The introduction of a substituent at a particular position on the benzene ring of the quinazolinone scaffold requires careful selection of the synthetic route and reaction conditions.

One of the most effective strategies for introducing a substituent at the 7-position is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinazolinone. This typically involves a quinazolin-4-one bearing a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the C7 position. The electron-withdrawing nature of the quinazolinone ring system facilitates the attack of nucleophiles on the aromatic ring.

A plausible and documented approach for the synthesis of 7-thioether substituted quinazolin-4-ones involves the reaction of a 7-halo-quinazolin-4-one with a thiol. Specifically, the synthesis of a related compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, was achieved by treating 7-fluoro-6-nitroquinazolin-4(3H)-one with (4-methoxyphenyl)methanethiol in the presence of a base. This demonstrates the viability of SNAr for introducing a sulfur-based substituent at the 7-position.

Therefore, a direct synthetic route to this compound would likely involve the following steps:

Synthesis of a 7-halo-quinazolin-4-one precursor: This can be accomplished by starting with a correspondingly substituted anthranilic acid, for example, 4-chloroanthranilic acid, and cyclizing it to form 7-chloro-quinazolin-4-one.

Nucleophilic Aromatic Substitution: The resulting 7-chloro-quinazolin-4-one can then be reacted with propanethiol in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF or DMSO). The thiol will act as the nucleophile, displacing the chloride at the 7-position to form the desired this compound.

An alternative approach could involve the synthesis of 7-mercapto-quinazolin-4-one, followed by alkylation. This would first require the introduction of a thiol group at the 7-position, which could potentially be achieved from a 7-amino or 7-halo precursor. The subsequent S-alkylation of the 7-mercapto-quinazolin-4-one with a propyl halide (e.g., propyl bromide or iodide) would then yield the final product. While alkylation of mercapto-quinazolinones has been reported, these methods often focus on the 2-position, and the regioselectivity for the 7-position would need to be ensured.

Below is a table summarizing a potential synthetic approach for this compound based on analogous reactions found in the literature.

StepReactantsReagents and ConditionsProduct
14-Chloroanthranilic acid, FormamideHeat7-Chloro-quinazolin-4-one
27-Chloro-quinazolin-4-one, PropanethiolBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound

Detailed Research Findings

Table of Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the S-CH₂). Aromatic protons of the quinazolinone ring with specific splitting patterns indicative of the 7-substitution. A broad singlet for the N-H proton.
¹³C NMR Resonances for the three distinct carbon atoms of the propyl group. Signals for the aromatic carbons of the quinazolinone ring, with the C-7 signal shifted due to the sulfur substituent. A signal for the carbonyl carbon (C=O).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂OS. Fragmentation patterns consistent with the loss of the propyl group or other characteristic fragments of the quinazolinone core.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinone ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

The synthesis and detailed investigation of this compound and its analogues could be of interest for biological evaluation, given the diverse pharmacological activities associated with the quinazolin-4-one scaffold. nih.govnih.gov

In Vitro Biological Activity and Mechanistic Studies of Quinazolin 4 One Derivatives

Enzyme Inhibition Studies

Quinazolin-4-one derivatives have been the subject of extensive research due to their diverse biological activities, including their potent enzyme inhibitory properties. researchgate.net These compounds have shown promise as inhibitors of several key enzymes implicated in cancer progression.

Tyrosine Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for the development of tyrosine kinase inhibitors. ekb.eg Protein tyrosine kinases (PTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival, making them prime targets for anticancer therapies. ekb.eg

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family that plays a pivotal role in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). nih.govbiorxiv.org The quinazoline core is a key structural feature of several approved EGFR inhibitors. nih.gov

Quinazolin-4-one derivatives have been designed and synthesized as potent EGFR inhibitors. nih.gov Some of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and blocking its downstream signaling. nih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives have been shown to effectively inhibit EGFR. biorxiv.org The substitution pattern on the quinazoline ring, particularly at the 6 and 7-positions, has been found to be crucial for their inhibitory activity. biorxiv.org

Furthermore, novel quinazolin-4-one derivatives have been developed as allosteric EGFR inhibitors. elsevierpure.com These compounds bind to a site distinct from the ATP-binding pocket, offering a potential strategy to overcome resistance to traditional ATP-competitive inhibitors. elsevierpure.com

Table 1: EGFR Inhibitory Activity of Selected Quinazolin-4-one Derivatives

Compound Target Cell Line/Enzyme IC50 (µM) Reference
Compound 7c EGFR 0.05 nih.gov
Compound 7d EGFR 0.07 nih.gov
Compound 7f EGFR 0.09 nih.gov
Compound 10c EGFR 0.12 nih.gov
Compound 2i EGFR - nih.govnih.gov
Compound 3i EGFR - nih.govnih.gov

Note: Specific IC50 values for compounds 2i and 3i against EGFR were not provided in the source material, but they were noted as potent inhibitors.

The inhibitory activity of quinazolin-4-one derivatives extends beyond EGFR to other important tyrosine kinases. Studies have demonstrated that these compounds can also target Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov The ability to inhibit multiple tyrosine kinases can be advantageous in cancer therapy by simultaneously blocking several signaling pathways involved in tumor growth and angiogenesis. ekb.eg

For example, a series of quinazolin-4(3H)-one derivatives demonstrated potent inhibitory activity against CDK2, HER2, and VEGFR2, in addition to EGFR. nih.govnih.gov This multi-targeted approach could potentially address the complexity and redundancy of signaling pathways in cancer cells.

Table 2: Inhibitory Activity of Selected Quinazolin-4-one Derivatives against Other Tyrosine Kinases

Compound Target Kinase IC50 (µM) Reference
Compound 2i CDK2 0.173 ± 0.012 nih.govnih.gov
Compound 3i CDK2 0.177 ± 0.032 nih.govnih.gov
Imatinib (Reference) CDK2 0.131 ± 0.015 nih.gov

Note: While the source mentions inhibition of HER2 and VEGFR2, specific IC50 values for these kinases were not provided for compounds 2i and 3i.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common event in many human cancers, making PI3K an attractive target for anticancer drug development. nih.govresearchgate.net Quinazoline-based compounds have emerged as promising PI3K inhibitors. researchgate.net

The PI3K/AKT signaling pathway is a central node in cellular signaling, and its aberrant activation promotes tumorigenesis. nih.govnih.gov Quinazolin-4-one derivatives have been shown to effectively inhibit this pathway. By inhibiting PI3K, these compounds prevent the phosphorylation and activation of AKT, a key downstream effector. nih.gov The inhibition of the PI3K/AKT pathway by quinazolin-4-one derivatives can lead to the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, certain 4-aminoquinazoline derivatives have been found to suppress the PI3K/Akt pathway, leading to G1 cell cycle arrest and apoptosis through a mitochondrial-dependent pathway. nih.gov

The PI3K family consists of different isoforms (α, β, γ, δ), and the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and reduce off-target effects. nih.govnih.gov The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in B-cell malignancies. nih.gov

Researchers have successfully developed quinazoline derivatives that exhibit high selectivity for the PI3Kδ isoform. nih.gov One study reported a series of quinazoline derivatives bearing an acrylamide (B121943) fragment that demonstrated excellent inhibitory activity against PI3Kδ with significant anti-proliferative effects in cancer cell lines. nih.gov The lead compound from this series, compound 15c, showed an IC50 of 27.5 nM against PI3Kδ, highlighting the potential of the quinazoline scaffold for developing potent and selective PI3Kδ inhibitors. nih.gov

Table 3: PI3Kδ Inhibitory Activity of a Selected Quinazoline Derivative

Compound Target Kinase IC50 (nM) Reference
Compound 15c PI3Kδ 27.5 nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes mellitus. Several studies have highlighted the potential of quinazolin-4-one derivatives as potent α-glucosidase inhibitors.

A series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.govnih.gov Among the tested compounds, one derivative, 7b , demonstrated particularly high potency with an IC50 value of 14.4 µM, making it approximately 53 times more effective than the standard drug, acarbose (B1664774) (IC50 = 750.0 µM). nih.govnih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.govnih.gov Other derivatives in the same series also showed a wide range of inhibitory activities, with IC50 values from 14.4 ± 0.2 µM to over 750 µM. nih.gov

Similarly, a different study on 2-arylquinazolin-4(3H)-ones found that twenty-three out of twenty-five synthesized compounds were significantly more active than acarbose, with IC50 values ranging from 0.3 ± 0.01 to 117.9 ± 1.76 μM. researchgate.net Furthermore, some 2,3-dihydroquinazolin-4(1H)-one derivatives have also been identified as a new class of α-glucosidase inhibitors. researchgate.net Another study reported that quinazolinone-1,2,3-triazole derivatives are potent α-glucosidase inhibitors. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazolin-4-one Derivatives
CompoundIC50 (µM)Reference Compound (Acarbose) IC50 (µM)Source
Compound 7b (phenoxy-acetamide derivative)14.4 ± 0.2750.0 nih.gov
2-Arylquinazolin-4(3H)-ones (general range)0.3 - 117.9840 ± 1.73 researchgate.net
(E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide 11d6.31 ± 0.03750.0 ± 10.0 researchgate.net

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria. Quinazolin-4(3H)-one derivatives have emerged as effective urease inhibitors.

In one study, a series of new quinazolinone derivatives featuring triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities were synthesized and tested. nih.gov Many of these compounds displayed excellent urease inhibitory activity, with IC50 values ranging from 1.88 ± 0.17 to 6.42 ± 0.23 µg/mL. nih.gov These values were significantly better than the reference inhibitors thiourea (B124793) (IC50 = 15.06 ± 0.68 µg/mL) and acetohydroxamic acid (IC50 = 21.03 ± 0.94 µg/mL). nih.gov Compounds 5c , 5e , and 5a were the most potent, with IC50 values of 1.88 ± 0.17 µg/mL, 1.90 ± 0.10 µg/mL, and 1.96 ± 0.07 µg/mL, respectively. nih.gov

Another study focusing on quinazolin-4(3H)-one hybrids containing coumarin (B35378), furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings also reported outstanding urease inhibitory potential, with IC50 values between 1.26 ± 0.07 and 7.35 ± 0.31 μg/mL. nih.gov The coumarin derivatives within this series were particularly effective. nih.gov

Table 2: Urease Inhibitory Activity of Selected Quinazolin-4-one Derivatives
CompoundIC50 (µg/mL)Reference Compound (Thiourea) IC50 (µg/mL)Source
Compound 5c (triazole/thiadiazole/thiosemicarbazide derivative)1.88 ± 0.1715.06 ± 0.68 nih.gov
Compound 5e (triazole/thiadiazole/thiosemicarbazide derivative)1.90 ± 0.1015.06 ± 0.68 nih.gov
Compound 5a (triazole/thiadiazole/thiosemicarbazide derivative)1.96 ± 0.0715.06 ± 0.68 nih.gov
Coumarin Derivative 10b1.26 ± 0.07 to 1.82 ± 0.10 (range for series)15.08 ± 0.71 nih.gov

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13) plays a critical role in the degradation of type II collagen, making it a significant target for osteoarthritis treatment. nih.govgoogle.com Research has identified quinazolinone derivatives as potent and selective MMP-13 inhibitors. nih.govgoogle.com

A structure-based design approach led to the development of a series of quinazoline-2-carboxamide (B14221085) derivatives that act as potent and selective MMP-13 inhibitors without a traditional zinc-binding group. nih.gov One carboxylic acid inhibitor, compound 21k , showed excellent potency and high selectivity for MMP-13 over other MMPs. nih.gov A single oral dose of its monosodium salt, compound 38 , was shown to significantly reduce cartilage degradation products in a rat model. nih.gov Other studies have also synthesized and evaluated quinazolinone derivatives, demonstrating their potential as MMP-13 inhibitors. google.com

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair and has become a major target in cancer therapy. Quinazolin-4(3H)-one has been identified as a nicotinamide (B372718) mimic with PARP-1 inhibitory activity. nih.gov

The unsubstituted quinazolin-4(3H)-one itself shows inhibitory activity in the high micromolar range (IC50 = 5.75 μM). nih.gov Through synthetic modifications, highly active derivatives have been developed. nih.gov Extensive structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 8-positions of the quinazolin-4(3H)-one scaffold are most favorable for enhancing PARP-1 inhibition. nih.gov For instance, adding an amino group at the 8-position (compound 22 ) resulted in an IC50 value of 0.76 μM. nih.gov The most potent compound in this study, 8-amino-2-methylquinazolin-4(3H)-one (compound 31) , which combines an 8-amino group with a 2-methyl substituent, achieved an IC50 of 0.4 μM. nih.gov

Table 3: PARP-1 Inhibitory Activity of Selected Quinazolin-4-one Derivatives
CompoundIC50 (µM)Source
Quinazolin-4(3H)-one5.75 nih.gov
Compound 22 (8-amino-quinazolin-4(3H)-one)0.76 nih.gov
Compound 31 (8-amino-2-methylquinazolin-4(3H)-one)0.4 nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammation and pain, and its selective inhibition is a goal for developing anti-inflammatory drugs with fewer side effects. nih.gov Novel quinazolinones have been designed to be selective COX-2 inhibitors. nih.gov By conjugating the quinazolinone core with moieties like indole (B1671886) acetamide (B32628) or ibuprofen, researchers have created series of compounds with superior COX-2 selectivity compared to celecoxib. nih.gov For example, compounds 4b , 7c , and 13b from different synthesized series showed in vivo anti-inflammatory activity comparable to celecoxib. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial therapies. nih.govresearchwithrutgers.comrutgers.edu A series of quinazoline analogs were designed to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov

In one study, compounds 28 , 30 , and 31 were the most active DHFR inhibitors, with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Another study synthesized two series of quinazolinone derivatives as DHFR inhibitors. nih.gov Compound 3e from this research inhibited human DHFR with an IC50 value of 0.527 ± 0.028 µM, compared to methotrexate's IC50 of 0.118 ± 0.006 µM. nih.gov This compound also showed potent activity against various cancer cell lines. nih.gov

Table 4: DHFR Inhibitory Activity of Selected Quinazolin-4-one Derivatives
CompoundIC50 (µM)Reference Compound (Methotrexate) IC50 (µM)Source
Compound 280.5- nih.gov
Compound 300.4- nih.gov
Compound 310.4- nih.gov
Compound 3e0.527 ± 0.0280.118 ± 0.006 nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is another critical enzyme in the DNA synthesis pathway and a target for antifolate cancer drugs. Research has explored quinazolin-4-one and quinazolin-4-imine derivatives as TS inhibitors. nih.gov

One study reported the synthesis of 4-thio-5,8-dideazafolic acid analogues related to a known TS inhibitor. nih.gov The results indicated that replacing the 4-oxygen of the quinazoline ring with sulfur did not significantly alter TS inhibition. However, introducing a methylthio group at the same position severely diminished the inhibitory activity. nih.gov A quantitative structure-activity relationship (QSAR) analysis has also been performed on 2-methylquinazolin-4-one and quinazolin-4-imine derivatives to build predictive models for their TS inhibitory activity, which ranged from IC50 values of 0.4 to 380,000.0 nmol/L. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Quinazolin-4-one derivatives have emerged as a promising class of tyrosinase inhibitors. nih.govscilit.comnih.gov

Research has shown that the substituents on the quinazoline ring significantly influence the tyrosinase inhibitory activity. nih.gov For instance, a series of 2-substituted quinazolinone derivatives were synthesized and evaluated, with one derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), derived from natural citral, showing notable inhibitory effects. nih.govscilit.com This compound exhibited a mixed-type and reversible inhibition of mushroom tyrosinase. nih.govscilit.com Kinetic studies determined its IC50 value to be 103 ± 2 μM. nih.govscilit.com Further analysis revealed that it interacts not only with the enzyme but also with its substrates, tyrosine and L-DOPA, thereby disrupting the melanin production process. nih.govscilit.com In contrast, derivatives with aryl group substitutions at the 2-position showed no inhibitory activity against tyrosinase. nih.gov

Another study reported that 2-(4-fluorophenyl)-quinazolin-4(3H)-one acts as a reversible, mixed-type tyrosinase inhibitor with an IC50 of 120 ± 2 μM, suggesting it blocks the enzyme's catalytic center. nih.gov More potent inhibition was observed with a thio-quinazolinone derivative, which also reduced melanin content in B16F10 cells, and with an oxoquinazolin-3(4H)-yl)furan-2-carboxamide compound, which showed an IC50 value as low as 0.028 µM. nih.gov The 4-fluorobenzyl-substituted isopropylquinazolinone 9q also demonstrated a mixed mode of inhibition and was the most potent in its series. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Quinazolin-4-one Derivatives

Compound Type of Inhibition IC50 (µM) Source
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) Mixed-type, Reversible 103 ± 2 nih.govscilit.com
2-(4-fluorophenyl)-quinazolin-4(3H)-one Mixed-type, Reversible 120 ± 2 nih.gov
Oxoquinazolin-3(4H)-yl)furan-2-carboxamide Not specified 0.028 nih.gov

Inhibition of Bacterial Targets (e.g., DNA Gyrase, FtsZ Protein)

The rise of antibiotic resistance has necessitated the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Quinazolin-4-one derivatives have shown promise as inhibitors of essential bacterial enzymes like DNA gyrase and the FtsZ protein. nih.govtandfonline.comunav.eduresearchgate.net

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. nih.govnih.gov It introduces negative supercoils into DNA, a process vital for replication and transcription. nih.gov Quinolones, a class of antibiotics, act by inhibiting this enzyme. nih.govnih.gov

Recent studies have identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the DNA gyrase B subunit (GyrB) in Staphylococcus aureus. tandfonline.com One such compound, f1, showed moderate inhibition with an IC50 of 1.21 µM. tandfonline.com Structure-activity relationship (SAR) studies revealed that substitutions on the quinazolinone ring are crucial for activity. For example, introducing electron-donating groups at position 6 or 8, or electron-withdrawing groups at position 7, was found to be favorable for GyrB inhibition. tandfonline.com This was exemplified by compound f4 (6-MeO), which had a more potent IC50 of 0.31 μM. tandfonline.com These findings suggest that the quinazolinone scaffold is a viable starting point for developing new GyrB-targeted antibacterial agents. tandfonline.com

FtsZ Protein Inhibition: The filamentous temperature-sensitive protein Z (FtsZ) is a homolog of eukaryotic tubulin and is essential for bacterial cell division, making it an attractive target for new broad-spectrum antibiotics. unav.eduresearchgate.netnih.gov Several quinazoline and quinazolinone derivatives have been investigated as FtsZ inhibitors. unav.eduresearchgate.netnih.gov

Zantrin Z3, a known FtsZ inhibitor, served as a basis for developing more potent analogues. unav.eduresearchgate.net Synthetic modifications led to the creation of quinazolin-4(3H)-one derivatives with improved inhibitory activity against E. coli FtsZ. unav.edu These studies highlight the potential of the quinazoline core in designing novel inhibitors that can disrupt bacterial cell division. unav.eduresearchgate.netnih.govnih.govnih.gov

Cellular Mechanistic Investigations (in vitro)

Beyond their antimicrobial and enzyme-inhibitory properties, quinazolin-4-one derivatives have demonstrated significant potential as anticancer agents through various cellular mechanisms. nih.govnih.govnih.gov

Effects on Cell Proliferation and Viability

A primary indicator of anticancer potential is the ability to inhibit the proliferation and reduce the viability of cancer cells. Numerous studies have shown that quinazolin-4-one derivatives are effective in this regard across a range of cancer cell lines.

For example, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. nih.gov Several of these compounds, particularly those with allyl and/or benzyl (B1604629) moieties at positions 2 and 3, exhibited broad-spectrum cytotoxic activity, with the MCF-7 cell line being the most sensitive. nih.gov Similarly, novel quinazolinone derivatives linked to a quinoxalindione moiety showed cytotoxic activity against both MCF-7 and HeLa cells. nih.gov

The antiproliferative effects of these compounds are often mediated by the inhibition of key cellular targets. Quinazoline derivatives are known to act as inhibitors of protein kinases, which control cell survival, growth, and proliferation. nih.govnih.gov For instance, some derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in tumors. nih.govnih.gov

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing.

Quinazolin-4-one derivatives have been shown to induce cell cycle arrest at different phases. One novel derivative, 04NB-03, was found to arrest hepatocellular carcinoma (HCC) cells at the G2/M phase in a concentration- and time-dependent manner. scilit.com Another compound, a spiro-quinazolinone benzenesulfonamide (B165840) derivative (4t-CHQ), induced G0/G1 phase arrest in leukemia stem-like KG1-a cells. tandfonline.com Similarly, certain quinazolinone derivatives were found to arrest the cell cycle at the G1 phase in breast cancer cells by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). unav.edu Other studies have reported S-phase or G2/M phase arrest in different cancer cell lines treated with various quinazolinone derivatives. nih.govnih.gov This ability to halt the cell cycle at critical checkpoints underscores a key mechanism of their antitumor activity.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A major goal of cancer therapy is to trigger apoptosis in tumor cells. Quinazolin-4-one derivatives have been extensively shown to induce apoptosis through multiple pathways.

One study demonstrated that a novel quinazolinone derivative, DQQ, induced apoptosis in human leukemia MOLT-4 cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov This was evidenced by the activation of caspase-8 and caspase-3, loss of mitochondrial membrane potential, and the release of cytochrome c. nih.gov Similarly, the spiro-quinazolinone 4t-CHQ triggered apoptosis in KG1-a cells by increasing the Bax/Bcl-2 ratio and down-regulating the anti-apoptotic protein survivin. tandfonline.com

The induction of apoptosis is a common mechanistic theme. Studies on various cancer cell lines, including breast cancer (MCF-7), have consistently shown that quinazolinone derivatives can activate caspases-3, -7, -8, and -9, leading to programmed cell death. nih.govnih.gov The process is often initiated by the generation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. scilit.com

Table 2: Mechanistic Actions of Selected Quinazolin-4-one Derivatives in Cancer Cells

Compound/Derivative Class Cancer Cell Line Effect Mechanism Source
DQQ MOLT-4 (Leukemia) Apoptosis & Autophagy Cytochrome c release, Caspase-3 & -8 activation nih.gov
4t-CHQ KG1-a (Leukemia) G0/G1 Arrest & Apoptosis Increased Bax/Bcl-2 ratio, Survivin down-regulation tandfonline.com
04NB-03 HCC G2/M Arrest & Apoptosis ROS-dependent scilit.com
1,3-benzodioxole (5d) MCF-7 (Breast) G1 Arrest & Apoptosis CDK4/6 inhibition, Caspase-3 activation, Increased Bax/Bcl-2 ratio unav.edu

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Targeting these processes is a critical strategy in cancer therapy.

A quinazolinone derivative isolated from a marine bacterium, actinoquinazolinone, was found to suppress the invasion and motility of gastric cancer cells. nih.gov It achieved this by inhibiting the epithelial-mesenchymal transition (EMT), a key process in metastasis, and by modulating the expression of genes related to cell motility. nih.gov Other quinazolinone derivatives have also been reported to inhibit cell migration, for instance, by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a role in angiogenesis and cell movement. nih.gov This anti-migratory and anti-invasive activity highlights another important facet of the anticancer potential of the quinazolinone scaffold.

Suppression of Angiogenesis

There is no specific research detailing the effect of 7-Propylsulfanyl-quinazolin-4-one on angiogenesis. However, the parent quinazolin-4-one scaffold is a core structure in many compounds that have been investigated for their anti-angiogenic properties. Derivatives of quinazolin-4-one have been shown to inhibit key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis. For instance, certain quinazolin-4-one derivatives have been found to target vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase involved in the signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. nih.gov The inhibitory action on such crucial pathways suggests the potential of this class of compounds to interfere with the blood supply to tumors, thereby exerting an anti-cancer effect.

Modulation of Intracellular Signaling Pathways (e.g., p38, ERK)

Specific studies on the modulation of intracellular signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways by This compound are not documented. The p38 and ERK pathways are critical regulators of cellular processes including proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While direct evidence for This compound is lacking, other quinazolin-4-one derivatives have been shown to influence these pathways. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK pathways, while inhibiting the ERK pathway which is often associated with cell survival and proliferation. nih.gov The specific effects are highly dependent on the substitution pattern of the quinazolin-4-one core.

Enzyme Kinetic Analysis

Detailed enzyme kinetic analysis for This compound is not available in the current body of scientific literature. The following sections describe the principles of such analyses, which are applied to characterize enzyme inhibitors within the broader class of quinazolin-4-one derivatives.

Determination of Inhibition Type (Competitive, Mixed-Type, Non-Competitive)

The type of enzyme inhibition exerted by a compound is determined by studying the enzyme's reaction rates at varying substrate and inhibitor concentrations. This analysis helps to understand how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition : An inhibitor of this type competes with the substrate for binding to the active site of the enzyme. High concentrations of the substrate can overcome this inhibition.

Non-Competitive Inhibition : In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing the substrate concentration.

Mixed-Type Inhibition : A mixed inhibitor also binds to an allosteric site, but it has a different affinity for the free enzyme and the enzyme-substrate complex.

For various quinazolin-4-one derivatives, docking studies have predicted different modes of inhibition. For instance, some derivatives have been suggested to act as ATP-competitive inhibitors of protein kinases, while others are predicted to be non-competitive. nih.gov

Calculation of Inhibition Constants (e.g., Kᵢ, Kᵢₛ)

Inhibition constants are quantitative measures of an inhibitor's potency.

Kᵢ (Inhibition Constant) : This is the dissociation constant for the binding of the inhibitor to the free enzyme. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency.

Kᵢₛ (Inhibition Constant for the Enzyme-Substrate Complex) : This represents the dissociation constant for the binding of the inhibitor to the enzyme-substrate complex.

These constants are typically determined from graphical analysis of kinetic data, such as Lineweaver-Burk or Dixon plots. For the broader class of quinazolin-4-one derivatives, a wide range of inhibitory concentrations (IC₅₀ values) against various enzymes have been reported, from which Kᵢ values can be derived. nih.govnih.gov However, no such data is available for This compound .

Structure Activity Relationship Sar Studies of Quinazolin 4 One Derivatives

Positional Significance of Substituents on Biological Activity

The strategic placement of different functional groups on the quinazolin-4-one nucleus allows for the modulation of its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates its interaction with biological targets.

The substituent at the 2-position of the quinazolin-4-one ring plays a critical role in defining its biological activity. A variety of moieties, including aryl, alkyl, and heterocyclic groups, have been explored at this position. For instance, the presence of a phenyl group at position 2 is a common feature in many biologically active quinazolinones. jst.go.jp The introduction of different substituents on this phenyl ring can further modulate activity.

In the context of anticancer activity, research has shown that 2-aryl-substituted quinazolines can exhibit antiproliferative effects. jst.go.jp Furthermore, the incorporation of specific heterocyclic rings at this position has been shown to be a successful strategy. For example, a series of 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives were found to be effective inhibitors of NF-κB and AP-1 mediated transcription activation, pathways often dysregulated in cancer and inflammatory diseases. omicsonline.org

Position 3 of the quinazolin-4-one scaffold is another key site for chemical modification that significantly impacts biological outcomes. The introduction of various substituents, particularly those containing aromatic or heterocyclic rings, has been a focal point of many SAR studies. These modifications can influence the molecule's ability to interact with target enzymes and receptors.

For example, the presence of a substituted phenyl ring at position 3 is crucial for the activity of certain quinazolinone-based anticancer agents. nih.gov Studies on a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed that compounds bearing an allyl and/or benzyl (B1604629) moiety at positions 2 and/or 3 exhibited potent broad-spectrum antitumor activity. researchgate.net Additionally, the incorporation of heterocyclic moieties at this position has been shown to enhance the anticonvulsant and antimicrobial activities of quinazolin-4-ones. nih.gov

Substituents on the benzene (B151609) ring portion of the quinazolin-4-one core, particularly at position 6, have a demonstrable effect on the biological activity. The introduction of different functional groups at this position can alter the electronic properties and binding interactions of the entire molecule.

For instance, the presence of a halogen, such as iodine, at the 6-position has been associated with enhanced antitumor activity. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives showed significant cytotoxic effects against various human cancer cell lines. researchgate.net Similarly, the substitution of a phenoxy group at the 6-position has been explored in the design of novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov In the context of antibacterial agents, substitutions at the C6 position have also been investigated, although in some cases, they were found to be not well tolerated. researchgate.net

While extensive research exists on various substitutions on the quinazolin-4-one ring, specific data on the 7-propylsulfanyl moiety is limited in publicly available literature. However, the influence of other substituents, including sulfur-containing groups, at the 7-position provides valuable insights into the potential role of the 7-propylsulfanyl group.

Sulfur-substituted quinazolinones have been identified as promising inhibitors of the eukaryotic initiation factor, which is often overexpressed in cancers such as breast, prostate, and colon cancer. mdpi.com Furthermore, these derivatives have demonstrated potential in the treatment of neurodegenerative diseases. mdpi.com A study on 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one highlighted the feasibility of introducing a benzylthio group at the 7-position, suggesting that alkylthio groups like propylsulfanyl would also be synthetically accessible. mdpi.com

Research into multi-tyrosine kinase inhibitors has shown that variations at the 7-position of the quinazoline (B50416) core are critical. For instance, replacing a methoxy (B1213986) group with aminoalkoxy chains at position 7 led to highly potent inhibitors of VEGFR, PDGFR, and c-Kit, with significantly increased antiproliferative activity. nih.gov Conversely, in the development of certain antibacterial quinazolinones, substitution at the C7 position led to a loss of activity. researchgate.net The introduction of a chlorine atom at position 7 has been shown to favor anticonvulsant activity in some derivatives. nih.gov These findings suggest that the nature of the substituent at position 7 is a key determinant of the resulting biological activity and the specific therapeutic target. The propylsulfanyl group, being a small, lipophilic thioether, would likely influence the compound's interaction with hydrophobic pockets in target proteins.

For example, the presence of halogen atoms at the 8-position has been shown to be beneficial for certain biological activities. In a study of novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, the di-iodo substitution pattern was found to be a key feature for their anti-inflammatory and anticonvulsant properties. omicsonline.orgresearchgate.net This suggests that bulky, electron-withdrawing groups at this position can enhance interactions with specific biological targets. The strategic placement of substituents at position 8, often in combination with modifications at other positions, is a common strategy in the design of potent quinazolinone-based therapeutic agents. nih.gov

Computational Approaches in Quinazolin 4 One Research

Molecular Dynamics (MD) Simulations:

Conformational Dynamics of Receptor and Ligand

Without dedicated research articles or database entries for 7-Propylsulfanyl-quinazolin-4-one, any attempt to generate the requested content would be speculative and not based on factual, scientific findings as per the strict requirements of the request. Further research and publication in the scientific community are needed to elucidate the specific computational properties of this particular compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in modern drug design for predicting the activity of novel molecules and optimizing lead compounds. nih.govslideshare.net

For quinazolin-4-one derivatives, both 2D and 3D-QSAR models have been extensively developed to understand their diverse biological activities, including anticancer and anti-inflammatory effects. nih.govnih.govnih.gov

2D-QSAR models correlate biological activity with global molecular properties or "descriptors," such as lipophilicity (logP), electronic parameters, and topological indices. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D properties of molecules. drugdesign.orgnih.gov These methods require the structural alignment of the compound series based on a common core, which for this class is the quinazolin-4-one scaffold. unar.ac.id The aligned molecules are placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point using a probe atom. slideshare.net CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov

The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model. scribd.com The robustness and predictive power of these models are rigorously validated using statistical metrics. nih.govnih.gov

Table 1: Statistical Validation of 3D-QSAR Models for Quinazolin-4-one Derivatives

Model TypeTarget/Activityq² (LOO)r² (non-cross-validated)r²_pred (External Test Set)Source(s)
CoMFA EGFR Inhibition0.8180.9170.793 nih.gov
CoMSIA EGFR Inhibition0.8010.8970.762 nih.gov
CoMFA Anticancer (MCF-7)0.5700.8550.657 researchgate.net
CoMSIA Anticancer (MCF-7)0.5990.8950.681 researchgate.net
QSAR Anticancer (Breast)0.8190.9190.791 nih.govresearchgate.net
CoMFA EGFR Inhibition0.6080.979Not Reported nih.gov
CoMSIA EGFR InhibitionNot ReportedNot ReportedNot Reported nih.gov

q²: Leave-one-out cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the external test set.

QSAR models are powerful because they identify which structural features, or descriptors, are critical for biological activity. nih.gov For quinazolin-4-one derivatives, studies have consistently shown that a combination of steric, electronic, and hydrophobic properties governs their potency. nih.govnih.gov

For example, in studies of EGFR inhibitors, 3D-QSAR models have revealed that the steric field contribution is often significant, indicating that the size and shape of substituents at specific positions on the quinazolin-4-one ring are crucial for fitting into the receptor's binding pocket. nih.gov Electrostatic descriptors are also vital, highlighting the importance of charge distribution and the presence of electron-withdrawing or electron-donating groups for key interactions like hydrogen bonds or pi-pi stacking. nih.govnih.gov Hydrophobic fields in CoMSIA models often show that lipophilic character in certain regions of the molecule enhances activity, likely by engaging with hydrophobic pockets in the target protein. researchgate.net

A major advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of intuitive 3D contour maps. nih.gov These maps visualize the regions around the aligned molecules where modifications are predicted to enhance or diminish biological activity. researchgate.net

Steric Contour Maps : These maps typically use green and yellow contours.

Green Contours indicate regions where bulky, sterically favorable groups are predicted to increase activity. drugdesign.orgresearchgate.net Placing larger substituents in these areas is desirable.

Yellow Contours highlight regions where steric bulk is unfavorable. drugdesign.orgresearchgate.net Introducing large groups here is predicted to decrease activity, suggesting that smaller substituents are preferred.

Electrostatic Contour Maps : These maps use blue and red contours to show the influence of charge.

Blue Contours identify areas where electropositive (positively charged) groups enhance activity. drugdesign.orgresearchgate.net

Red Contours mark regions where electronegative groups (e.g., oxygen, nitrogen) are favorable for increasing activity. drugdesign.orgresearchgate.net

By analyzing these maps, medicinal chemists can rationally design new quinazolin-4-one derivatives. For instance, if a green contour appears near a specific position on the quinazolin-4-one scaffold, synthesizing a new compound with a larger group at that position would be a logical step toward developing a more potent inhibitor. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. eipublication.com

For the quinazolin-4-one class of compounds, pharmacophore models have been developed to distill the key features required for various activities, such as anti-inflammatory or anticancer effects. nih.govresearchgate.net These essential features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the quinazolin-4-one ring system are frequently identified as critical hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group at position 3 of the quinazolin-4-one ring often serves as a crucial hydrogen bond donor.

Aromatic Rings (AR): The fused benzene (B151609) ring of the quinazoline (B50416) core is a common pharmacophoric feature, contributing to hydrophobic and pi-pi stacking interactions within the receptor binding site.

Hydrophobic Features (HY): Specific regions of the molecule, often defined by alkyl or aryl substituents, are identified as important for hydrophobic interactions.

In one study, a pharmacophore model for soluble epoxide hydrolase inhibitors based on the quinazolin-4-one scaffold identified the amide group as a primary pharmacophore and the quinazolinone ring as a secondary pharmacophore, with a specific distance between them being crucial for activity. ijpscr.info These models serve as powerful 3D search queries for virtual screening of compound libraries to find new, structurally diverse molecules with the desired biological activity. nih.gov

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. This approach distills complex molecular structures into a simplified 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.govresearchgate.net

In the context of quinazolin-4-one research, pharmacophore models are developed from a set of known active compounds. nih.gov For instance, a model for a particular kinase target might consist of features such as one hydrogen bond donor, one ring aromatic feature, and two hydrophobic characters. nih.gov This validated pharmacophore hypothesis then serves as a 3D query for screening large virtual databases of compounds. researchgate.netnih.gov The goal is to identify novel molecules, potentially including derivatives like this compound, that match the pharmacophoric pattern and are therefore predicted to be active. nih.gov This virtual screening process efficiently filters vast chemical libraries to a manageable number of promising candidates for further investigation, such as synthesis and in vitro testing. researchgate.net

A hypothetical pharmacophore model for a quinazolin-4-one-based inhibitor could be constructed based on common interaction patterns.

Feature TypeDescriptionPotential Interacting Residue Type
Hydrogen Bond AcceptorThe carbonyl oxygen at position 4 of the quinazolinone core.Amino acid with a hydrogen-donating side chain (e.g., Arginine, Lysine).
Hydrogen Bond DonorThe N-H group at position 3 of the quinazolinone core.Amino acid with a hydrogen-accepting side chain (e.g., Aspartate, Glutamate).
Aromatic RingThe fused benzene ring of the quinazoline scaffold.Aromatic amino acids (e.g., Phenylalanine, Tyrosine) for π-π stacking.
Hydrophobic FeatureThe propylsulfanyl group at position 7.Hydrophobic amino acid residues (e.g., Leucine, Valine, Isoleucine).

This table represents a generalized pharmacophore model for quinazolin-4-one derivatives based on common structural features.

Advanced Computational Techniques

Beyond initial screening, a variety of advanced computational methods are employed to gain a more granular understanding of the chemical and physical properties of quinazolin-4-one derivatives.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govjmchemsci.com For quinazolin-4-one derivatives, DFT calculations provide valuable information on molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Key parameters derived from DFT analysis include the Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.net The energies of the HOMO and LUMO orbitals are vital for predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a small gap suggests the molecule is more reactive and polarizable. nih.gov This analysis helps in understanding the reaction mechanisms and the stability of compounds like this compound. researchgate.net

ParameterSignificance in Drug DesignTypical Finding for Quinazolinone Scaffold
HOMO Energy Represents the ability to donate an electron.Localized on electron-rich parts of the molecule, often the quinazoline ring system.
LUMO Energy Represents the ability to accept an electron.Localized on electron-deficient parts, influencing interactions with biological targets.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.A relatively small energy gap often indicates good potential for biological activity. nih.gov
MESP Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack.Negative potential (red) is typically found around the carbonyl oxygen, while positive potential (blue) is near the N-H group.

This table summarizes key DFT parameters and their relevance in the study of quinazolin-4-one derivatives.

Structural Interaction Fingerprint (SIFt) is a sophisticated computational method that translates complex 3D protein-ligand interaction data into a simple one-dimensional binary string. nih.govresearchgate.net This fingerprint encodes the presence or absence of specific interactions between a ligand, such as a quinazolin-4-one derivative, and the amino acid residues of its target protein. nih.gov

Each position in the fingerprint corresponds to a specific residue in the binding site, and a series of bits for that residue indicates the types of interactions occurring, such as hydrogen bonds, hydrophobic contacts, π-π stacking, and salt bridges. medchem-ippas.eugoogle.com SIFt is highly effective for analyzing the results of molecular docking studies, allowing researchers to cluster different binding poses, identify critical interactions, and compare the binding modes of various ligands within a target's active site. nih.govgoogle.com This method can also be used as a filter in virtual screening to select for molecules that exhibit a desired interaction pattern with the target protein. nih.gov The application of SIFt can help elucidate how modifications, like the propylsulfanyl group on the quinazolin-4-one scaffold, influence the binding profile. nih.gov

Machine learning (ML) algorithms are increasingly being applied in medicinal chemistry to build predictive models and optimize molecular structures. mdpi.com For quinazolin-4-one research, ML models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are trained on datasets of compounds with known biological activities. unar.ac.idresearchgate.net These models learn the complex relationships between molecular descriptors (e.g., physicochemical properties, topological indices) and the compounds' inhibitory potency. mdpi.comnih.gov

Once trained and validated, these models can predict the activity of novel, untested quinazolin-4-one derivatives. researchgate.net This predictive power accelerates the identification of highly potent candidates. unar.ac.id Furthermore, ML techniques can be integrated into structure optimization workflows. nih.govyoutube.com By analyzing the features that the model identifies as critical for high activity, chemists can rationally design new analogs, such as modifying the substituents on the quinazolin-4-one core, to enhance their therapeutic efficacy. nih.gov

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. These computational models estimate the pharmacokinetic and safety profiles of compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net For quinazolin-4-one derivatives, various online tools and software are used to predict properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. ilo.orgnih.gov

Aqueous solubility is a fundamental physicochemical property that profoundly impacts a drug's absorption and bioavailability. frontiersin.orgresearchgate.net Poor solubility can hinder the development of an otherwise potent compound. frontiersin.org Computational models are widely used to predict the aqueous solubility of novel compounds like this compound. ilo.orgnih.gov These prediction tools use various algorithms, from simple regression models based on molecular properties to more complex deep learning approaches, trained on large datasets of experimentally measured solubilities. frontiersin.orgresearchgate.net The predictions help researchers to prioritize compounds with favorable solubility profiles or to identify molecules that may require formulation strategies to improve their dissolution. nih.gov For many quinazolin-4-one series, in silico tools have successfully predicted good oral bioavailability based on properties including solubility. ilo.orgresearchgate.net

ADMET ParameterImportancePrediction for Quinazolin-4-one Analogs
Aqueous Solubility Affects absorption and bioavailability.Generally predicted to have adequate solubility for oral absorption, though this varies with substitution. nih.govnih.gov
Human Intestinal Absorption Determines how well the drug is absorbed from the gut.Often predicted to be high, suggesting good potential for oral administration. nih.gov
Blood-Brain Barrier (BBB) Penetration Indicates if a compound can enter the central nervous system.Variable; some derivatives are predicted to cross the BBB, which is desirable for CNS targets but not for others. nih.gov
CYP2D6 Inhibition Predicts potential for drug-drug interactions.Many quinazolin-4-one hybrids are predicted to be non-inhibitors of key metabolic enzymes like CYP2D6. nih.gov

This table outlines key in silico ADMET predictions for the quinazolin-4-one class of compounds.

Blood-Brain Barrier (BBB) Penetration Prediction

Predicting whether a compound can cross the highly selective blood-brain barrier is critical for developing drugs targeting the central nervous system (CNS). Computational models for BBB penetration typically analyze physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Machine learning algorithms trained on large datasets of compounds with known BBB permeability are often used to generate a predictive score or classification (e.g., CNS+ for penetrating, CNS- for non-penetrating). No such prediction for this compound has been found in the surveyed literature.

Human Intestinal Absorption (HIA) Prediction

A drug's ability to be absorbed from the gastrointestinal tract is a prerequisite for oral bioavailability. In silico HIA models estimate the percentage of a compound that will be absorbed after oral administration. These predictions are often based on descriptors similar to those used for BBB prediction and are benchmarked against experimental data from Caco-2 cell permeability assays or human pharmacokinetic studies. For this compound, specific HIA prediction values are not available.

Cytochrome P450 Enzyme Inhibition Prediction (e.g., CYP2D6)

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes, particularly major isoforms like CYP2D6, can lead to adverse drug-drug interactions. Computational models predict the likelihood of a compound to act as a CYP inhibitor. These can be ligand-based models (QSAR) or structure-based models involving molecular docking of the compound into the enzyme's active site. There is no published data regarding the predicted interaction of this compound with CYP2D6.

Plasma-Protein Binding (PPB) Prediction

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to act at its target site. The unbound fraction is the pharmacologically active portion. Computational PPB models use molecular descriptors, including lipophilicity and charge, to predict the percentage of a drug that will be bound to plasma proteins. No specific PPB prediction data exists for this compound in the public domain.

Future Perspectives and Research Directions for Quinazolin 4 One Derivatives

Exploration of Novel Synthetic Pathways for Derivatization

The synthesis of quinazolin-4-one derivatives has evolved significantly, moving from classical methods to more innovative and efficient strategies. A primary future direction is the development of synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, emphasizing reduced waste, energy efficiency, and the use of environmentally benign reagents. ukm.myarabjchem.org

A key area of focus is the expanded use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach offers significant advantages over traditional multi-step synthesis, including simplified procedures, reduced solvent usage, and lower purification costs. mdpi.com Strategies utilizing readily available starting materials like isatoic anhydride (B1165640) in one-pot reactions are becoming increasingly prevalent for the rapid construction of diverse quinazolinone libraries. mdpi.comresearchgate.net

Another promising avenue is the advancement of metal-catalyzed reactions , particularly those employing palladium catalysts. mdpi.com Palladium-catalyzed carbonylative transformations, for instance, allow for the efficient construction of the quinazolin-4-one core from organohalides and carbon monoxide. mdpi.com Research is expected to focus on developing more robust and reusable catalysts, such as heterogeneous nanocatalysts, to further improve the sustainability and cost-effectiveness of these synthetic routes. arabjchem.org The modification of established protocols, such as the Niementowski reaction, continues to yield novel derivatives, demonstrating that even foundational methods can be adapted for modern drug discovery. dovepress.com

Table 1: Emerging Synthetic Strategies for Quinazolin-4-one Derivatives

Synthetic Strategy Key Features & Advantages Starting Materials Example Reference
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced waste, rapid library generation. Isatoic anhydride, aldehydes, amines. mdpi.comresearchgate.net
Metal-Catalyzed Synthesis High yields, broad functional group tolerance. 2-halobenzamides, aryl iodides, carbon monoxide. mdpi.com
Green Chemistry Approaches Use of eco-friendly catalysts, solvent-free or aqueous conditions. Anthranilic acid derivatives, aldehydes. arabjchem.orgresearchgate.net

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | 2-aminobenzamides, aromatic aldehydes. | researchgate.net |

Identification of Undiscovered Biological Targets and Mechanisms

While quinazolin-4-one derivatives are well-known for their activity against targets like tyrosine kinases (e.g., EGFR, VEGFR) and enzymes such as PI3K, HDAC, and PARP, a vast landscape of potential biological targets remains unexplored. nih.govnih.govnih.gov Future research will increasingly aim to identify novel molecular targets and elucidate the mechanisms through which these compounds exert their effects.

This exploration will likely extend to disease areas beyond cancer. The broad-spectrum biological activity of the quinazolinone scaffold suggests potential applications in treating neurodegenerative diseases, parasitic infections, and metabolic disorders. nih.gov For example, derivatives have already shown promise as anti-Alzheimer's agents through cholinesterase inhibition and antioxidant properties. nih.gov

A significant challenge and opportunity lie in deorphanizing compounds with demonstrated phenotypic effects but unknown mechanisms of action. Advanced chemical biology techniques, such as thermal proteome profiling and activity-based protein profiling, can be employed to identify the direct protein targets of bioactive quinazolin-4-one derivatives. Understanding these interactions at a molecular level is crucial for optimizing lead compounds and discovering new therapeutic pathways. For instance, recent studies have identified quinazolin-4-one derivatives as potent inhibitors of USP7, a deubiquitinase implicated in cancer, opening a new avenue for therapeutic intervention. nih.govresearchgate.net

Development of Multi-Target Directed Ligands

Complex, multifactorial diseases like cancer and Alzheimer's disease are often inadequately treated by drugs that act on a single target. nih.govspringernature.com This has spurred the development of Multi-Target Directed Ligands (MTDLs) , single molecules designed to modulate multiple biological targets simultaneously. nih.gov The quinazolin-4-one scaffold is exceptionally well-suited for this strategy due to its chemical tractability and its ability to incorporate various pharmacophoric features necessary for interacting with different binding sites. nih.gov

The MTDL approach offers several advantages over combination therapies, including a more predictable pharmacokinetic profile, reduced risk of drug-drug interactions, and potentially improved patient compliance. nih.gov Successful examples of this strategy include the rational design of quinazolin-4-one derivatives that act as dual inhibitors of PI3K and HDAC, or that simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like VEGFR-2, PDGFR-β, and EGFR, which are all crucial for tumor growth and angiogenesis. nih.govnih.gov

Future MTDL research will focus on combining disparate mechanisms of action into a single molecule. For example, a future derivative could be designed to inhibit a key signaling kinase while also disrupting protein-protein interactions or inducing a specific type of cell death. This requires a deep understanding of the pathophysiology of the target disease and the structural biology of the involved targets. springernature.com

Table 2: Examples of Quinazolin-4-one-Based Multi-Target Directed Ligands

MTDL Derivative Class Biological Targets Therapeutic Area Rationale Reference
Hydroxamic Acids PI3K / HDAC Cancer Simultaneously targets key signaling and epigenetic pathways in cancer. nih.gov
Substituted Quinazolines Microtubules / VEGFR-2 / EGFR / PDGFR-β Cancer Combines cytotoxic (anti-tubulin) and antiangiogenic (RTK inhibition) effects. nih.gov

| Disubstituted Quinazolines | Cholinesterase / Amyloid-β Aggregation | Alzheimer's Disease | Addresses both symptomatic (neurotransmitter levels) and disease-modifying (plaque formation) aspects. | nih.gov |

Rational Design of Derivatives with Enhanced Potency and Selectivity

The principle of rational drug design is central to modern medicinal chemistry, and its application to the quinazolin-4-one scaffold is a key driver of future innovation. researchgate.net This approach relies on a detailed understanding of the three-dimensional structure of the biological target and its interaction with the ligand. By using computational tools like molecular docking, researchers can predict how a derivative will bind to its target, allowing for the design of modifications that enhance potency and selectivity. nih.govnih.gov

A major goal is to achieve higher selectivity for the intended target over closely related proteins, such as different kinase isoforms. nih.gov High selectivity is critical for minimizing off-target effects. For example, researchers have successfully developed 5-substituted quinazolinones that show high potency and selectivity for HDAC6 inhibition over other HDAC isoforms. nih.gov

Structure-activity relationship (SAR) studies will continue to be indispensable. nih.gov These studies systematically modify the structure of a lead compound and assess how these changes affect its biological activity. This iterative process of design, synthesis, and testing allows for the fine-tuning of molecules to achieve optimal properties, such as submicromolar or even nanomolar inhibitory concentrations (IC₅₀). nih.govnih.gov The design of a recently reported inhibitor, compound 17 , which was equipotent to doxorubicin against MCF-7 breast cancer cells, was guided by this rational approach. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazolin-4-one Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and development of quinazolin-4-one derivatives. nih.gov The drug discovery process is notoriously long and expensive, and AI offers powerful tools to increase efficiency and success rates at multiple stages. nih.govspringernature.com

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising hit compounds from virtual libraries containing millions of quinazolin-4-one analogues. nih.gov ML models, particularly deep learning neural networks, can be trained to predict a compound's properties, such as its bioactivity, solubility, and metabolic stability (ADMET properties), even before it is synthesized. nih.gov This in silico screening significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed.

Furthermore, generative AI models are being used for de novo drug design, where the algorithm designs entirely new molecules optimized for a specific biological target. nih.gov An AI could be tasked to generate novel quinazolin-4-one structures predicted to have high binding affinity for a novel cancer target while also possessing favorable drug-like properties. While still an emerging field, the application of AI will undoubtedly accelerate the identification of new lead compounds and help optimize them into clinical candidates more rapidly than ever before. pharmaceutical-journal.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-propylsulfanyl-quinazolin-4-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution at the 7-position of the quinazolin-4-one scaffold using propylthiol derivatives. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the thiolating agent (e.g., 1.2–1.5 equivalents) to minimize side products like disulfide formation . Purify via column chromatography using gradients of ethyl acetate/hexane. Validate purity with NMR (¹H/¹³C) and mass spectrometry.

Q. How can the physical stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40°C, 60°C, and 80°C for 1–4 weeks.
  • Humidity : 75% RH for 28 days.
  • Light : UV-Vis irradiation (ICH Q1B guidelines).
    Analyze degradation products using HPLC-MS. Compare degradation kinetics to establish Arrhenius plots for shelf-life prediction. Note that sulfanyl groups may oxidize under humid conditions; use antioxidants like BHT in formulations if instability is observed .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the propylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂ protons) and absence of aromatic protons at the 7-position.
  • IR Spectroscopy : Validate C=S stretch (~650–750 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm substitution pattern. Cross-reference with PubChem data for analogous quinazolinones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the propylsulfanyl group in this compound?

  • Methodological Answer : Synthesize analogs with:

  • Varying alkyl chain lengths (e.g., methyl, butyl) to assess hydrophobic interactions.
  • Electron-withdrawing/donating substituents on the quinazolinone core.
    Test in vitro bioactivity (e.g., kinase inhibition, antiproliferative assays). Use molecular docking to correlate substituent effects with binding affinity to target proteins (e.g., EGFR). Compare IC₅₀ values and selectivity indices .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Cross-validate assay protocols (e.g., cell lines, incubation times, controls) across studies.
  • Reproduce experiments under standardized conditions (e.g., ATP concentration in kinase assays).
  • Check for impurities : Use LC-MS to confirm compound integrity. Contradictions may arise from unaccounted degradation products or solvent effects .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In silico tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfoxidation of the thioether group).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative cleavage.
    Validate predictions with in vitro microsomal assays (human/rat liver microsomes) and UPLC-QTOF analysis of metabolites .

Q. What experimental designs minimize batch-to-batch variability during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize critical parameters (e.g., mixing rate, temperature gradients) using response surface methodology.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.